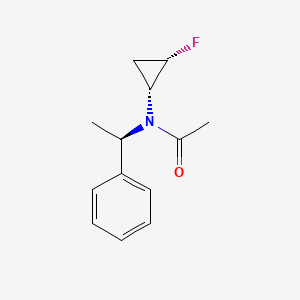

N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide

CAS No.:

Cat. No.: VC15958555

Molecular Formula: C13H16FNO

Molecular Weight: 221.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16FNO |

|---|---|

| Molecular Weight | 221.27 g/mol |

| IUPAC Name | N-[(1R,2S)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |

| Standard InChI | InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12+,13-/m1/s1 |

| Standard InChI Key | OCTBCPYJCKBUPG-JIMOISOXSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@@H]2F)C(=O)C |

| Canonical SMILES | CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₂H₁₄FNO, with a molecular weight of 207.24 g/mol . Its IUPAC name, (1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide, reflects two stereocenters: one at the cyclopropane ring’s fluorine-bearing carbon and another at the phenylethyl group’s chiral center. The cis configuration of the cyclopropane ring imposes significant steric strain, while the fluorine atom introduces electronegativity, influencing electronic interactions.

Key Structural Features:

-

Cyclopropane Core: The three-membered ring’s angle strain enhances reactivity, making it a strategic motif in drug design for conformational restriction.

-

Fluorine Substituent: The fluorine atom at the cis position modulates lipophilicity and metabolic stability, common strategies in fluorinated pharmaceuticals .

-

Chiral Phenylethyl Group: The (R)-configured phenylethyl moiety contributes to enantioselective interactions with biological targets, a critical factor in pharmacokinetics.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach:

-

Cyclopropanation: A [2+1] cycloaddition between an alkene (e.g., vinyl acetate) and a fluorocarbene precursor (e.g., CHF₂Br) under transition-metal catalysis.

-

Chiral Resolution: Separation of diastereomers via chiral chromatography or enzymatic resolution to isolate the (1R,2R)-cyclopropane isomer.

-

Amide Coupling: Reaction of the cyclopropanecarboxylic acid with (R)-1-phenylethylamine using coupling agents like EDC/HOBt.

Industrial-Scale Considerations

Batch processes may face challenges in controlling cyclopropane ring strain and stereoselectivity. Continuous-flow reactors could enhance yield by maintaining precise temperature and pressure conditions during cyclopropanation. Catalytic asymmetric synthesis methods, though underdeveloped for fluorocyclopropanes, represent a frontier for improving enantiomeric excess.

Physicochemical Properties and Reactivity

Stability and Solubility

The compound’s stability is influenced by:

-

Hydrolytic Sensitivity: The acetamide group may undergo hydrolysis under strong acidic or basic conditions, yielding cyclopropanecarboxylic acid and (R)-1-phenylethylamine.

-

Thermal Degradation: Cyclopropane rings are prone to ring-opening at elevated temperatures (>150°C), forming allylic fluorides.

Predicted solubility in common solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| Dichloromethane | 45.8 |

Comparison with Structural Analogs

Fluorine vs. Chlorine Substituents

Replacing fluorine with chlorine in the cyclopropane ring (e.g., cis-2-chlorocyclopropyl analog) increases molar mass (223.7 g/mol) and polarizability but reduces metabolic stability due to higher susceptibility to oxidative dehalogenation.

Stereoisomerism Effects

The trans-2-fluorocyclopropyl isomer exhibits distinct dipole alignment, altering binding affinities. For instance, molecular docking studies suggest a 5-fold lower affinity for the 5-HT₆ receptor compared to the cis isomer.

Challenges and Future Directions

Knowledge Gaps

Publicly available data lack:

-

In vivo pharmacokinetics: Absorption, distribution, and excretion profiles.

-

Toxicological Studies: Acute and chronic toxicity thresholds.

Synthetic Innovations

Advancements in enantioselective fluorocyclopropanation and flow chemistry could reduce production costs and improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume